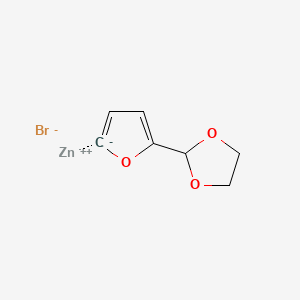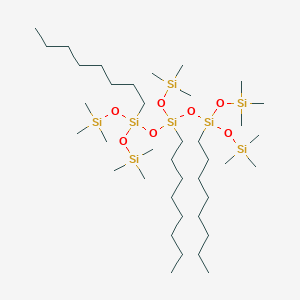
5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide is an organozinc compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of a zinc atom bonded to a furan ring and a dioxolane moiety, making it a valuable reagent in various synthetic applications.
Vorbereitungsmethoden
The synthesis of 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide can be achieved through the direct insertion of active zinc into 2-bromo-5-(1,3-dioxolane)furan under mild conditions . This method is advantageous due to its simplicity and efficiency. The reaction typically involves the use of tetrahydrofuran (THF) as a solvent, which helps to stabilize the organozinc compound.
Analyse Chemischer Reaktionen
5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with aryl halides and acid chlorides to form new carbon-carbon bonds.
Oxidation and Reduction:
Coupling Reactions: It is commonly used in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boron reagents to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the preparation of advanced materials with specific properties.
Biological Studies: It can be used in the synthesis of biologically active compounds for medicinal chemistry research.
Wirkmechanismus
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or other transition metals, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved in its reactions are primarily related to its ability to act as a nucleophile in various coupling reactions .
Vergleich Mit ähnlichen Verbindungen
5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide can be compared with other organozinc compounds, such as:
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide: Similar in structure but contains a thienyl group instead of a furyl group.
(1,3-Dioxolan-2-ylmethyl)zinc bromide: Contains a methyl group instead of a furyl group.
2-(1,3-Dioxan-2-yl)ethylzinc bromide: Contains an ethyl group instead of a furyl group.
These compounds share similar reactivity patterns but differ in their specific applications and the types of products they form.
Eigenschaften
Molekularformel |
C7H7BrO3Zn |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
zinc;2-(2H-furan-2-id-5-yl)-1,3-dioxolane;bromide |
InChI |
InChI=1S/C7H7O3.BrH.Zn/c1-2-6(8-3-1)7-9-4-5-10-7;;/h1-2,7H,4-5H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
WVTGJBWYVHBIEI-UHFFFAOYSA-M |
Kanonische SMILES |
C1COC(O1)C2=CC=[C-]O2.[Zn+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one](/img/structure/B12096208.png)

![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B12096221.png)


![5-Acetamido-2-[[5-acetamido-6-(2-acetamido-2-carboxyethoxy)-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12096237.png)

